

# Spectral Data of 5-Chloro-2,4-dihydroxybenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name:	5-Chloro-2,4-dihydroxybenzaldehyde
Cat. No.:	B189936

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This technical guide provides a comprehensive overview of the spectral data for **5-Chloro-2,4-dihydroxybenzaldehyde**, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Chemical Structure and Properties

- IUPAC Name: **5-Chloro-2,4-dihydroxybenzaldehyde**
- CAS Number: 131088-02-3
- Molecular Formula: C<sub>7</sub>H<sub>5</sub>ClO<sub>3</sub>
- Molecular Weight: 172.57 g/mol

## Spectroscopic Data

The following sections present the available spectroscopic data for **5-Chloro-2,4-dihydroxybenzaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR) Data

The  $^1\text{H}$  NMR spectrum of **5-Chloro-2,4-dihydroxybenzaldehyde** has been reported in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Source
11.39	Singlet	1H	Phenolic OH	<a href="#">[1]</a>
10.87	Singlet	1H	Phenolic OH	<a href="#">[1]</a>
9.98	Singlet	1H	Aldehyde CHO	<a href="#">[1]</a>
7.00	Singlet	1H	Aromatic CH	<a href="#">[1]</a>
6.58	Singlet	1H	Aromatic CH	<a href="#">[1]</a>
Alternative Aromatic Shift				
7.59	Singlet	1H	Aromatic CH	<a href="#">[2]</a>

Note: A discrepancy in the chemical shift of one of the aromatic protons has been noted between different data sources.

#### $^{13}\text{C}$ NMR (Carbon-13 NMR) Data

Explicit experimental  $^{13}\text{C}$  NMR data for **5-Chloro-2,4-dihydroxybenzaldehyde** was not available in the searched databases. However, for comparative analysis, the  $^{13}\text{C}$  NMR data for the structurally related compound, 2,4-dihydroxybenzaldehyde oxime, is presented below. The spectrum was recorded in DMSO-d<sub>6</sub>.[\[3\]](#)

Chemical Shift (ppm)	Assignment (for 2,4-dihydroxybenzaldehyde oxime)
163.2	C4-OH
162.1	C2-OH
146.7	C=N-OH
135.3	C6
109.0	C1
107.1	C5
104.7	C3

Note: The chemical shifts for **5-Chloro-2,4-dihydroxybenzaldehyde** are expected to be influenced by the presence of the chloro group and the aldehyde functionality.

## Infrared (IR) Spectroscopy

A specific experimental IR spectrum for **5-Chloro-2,4-dihydroxybenzaldehyde** is not readily available. However, based on the functional groups present and data from analogous compounds such as 2,4-dihydroxybenzaldehyde and various chlorobenzaldehydes, the expected characteristic absorption bands are as follows.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3600-3200	O-H stretch	Phenolic OH
3100-3000	C-H stretch	Aromatic C-H
2900-2700	C-H stretch	Aldehyde C-H
1700-1650	C=O stretch	Aldehyde C=O
1620-1580	C=C stretch	Aromatic C=C
1300-1200	C-O stretch	Phenolic C-O
800-600	C-Cl stretch	Aryl-Cl

## Mass Spectrometry (MS)

Mass spectrometry data has been acquired using different ionization techniques.

### Electrospray Ionization (ESI-MS)

- Mode: Negative Ion
- m/z: 170.9  $[\text{M}-\text{H}]^-$ <sup>[1]</sup>

### Atmospheric Pressure Chemical Ionization (APCI+-MS)

- Mode: Positive Ion
- Calculated m/z for  $\text{C}_7\text{H}_5\text{ClO}_3$ : 172.0
- Measured m/z: 173.1  $[\text{M}+\text{H}]^+$ <sup>[2]</sup>

### Predicted Collision Cross Section (CCS) Data<sup>[9]</sup>

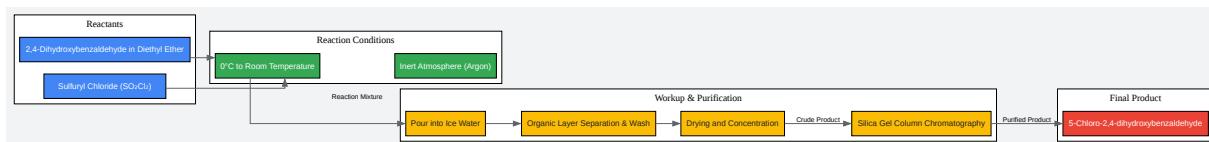
Adduct	m/z	Predicted CCS ( $\text{\AA}^2$ )
$[\text{M}+\text{H}]^+$	173.00000	127.6
$[\text{M}+\text{Na}]^+$	194.98194	138.8
$[\text{M}-\text{H}]^-$	170.98544	129.7

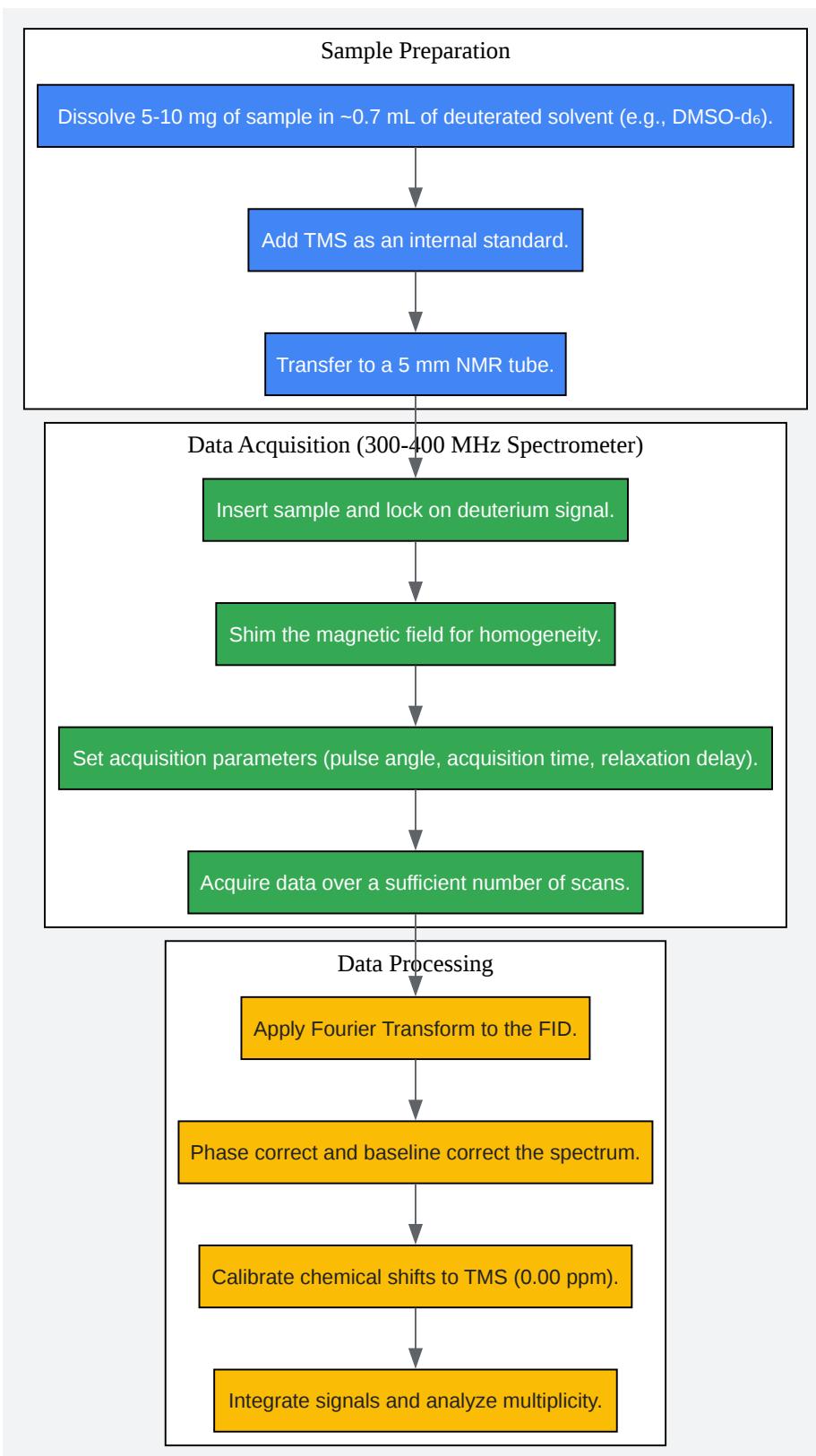
## Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectral analysis of **5-Chloro-2,4-dihydroxybenzaldehyde**.

## Synthesis of 5-Chloro-2,4-dihydroxybenzaldehyde<sup>[1]</sup>

The synthesis of **5-Chloro-2,4-dihydroxybenzaldehyde** is typically achieved via electrophilic chlorination of 2,4-dihydroxybenzaldehyde.



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## References

- 1. 5-chloro-2,4-dihydroxybenzaldehyde CAS#: 131088-02-3 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzaldehyde, 4-chloro- [webbook.nist.gov]
- 6. Benzaldehyde, 2-chloro- [webbook.nist.gov]
- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Benzaldehyde, 2-hydroxy- [webbook.nist.gov]
- 9. PubChemLite - 5-chloro-2,4-dihydroxybenzaldehyde (C7H5ClO3) [pubchemlite.lcsb.uni.lu]
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